Bienvenue dans la boutique en ligne BenchChem!

[(1,3-benzothiazol-2-yl)amino]thiourea

Tyrosinase Inhibition Melanogenesis Cosmetic Active Ingredients

[(1,3-Benzothiazol-2-yl)amino]thiourea (CAS 1092296-24-6, MF: C₈H₈N₄S₂, MW: 224.3 g/mol) is a heterocyclic small molecule that fuses the benzothiazole and thiourea pharmacophores into a single, bifunctional core. This fusion yields a high density of heteroatoms (N, S) and hydrogen-bond donor/acceptor sites, endowing the scaffold with versatile metal-chelating and bioisosteric properties.

Molecular Formula C8H8N4S2
Molecular Weight 224.3 g/mol
CAS No. 1092296-24-6
Cat. No. B6603748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1,3-benzothiazol-2-yl)amino]thiourea
CAS1092296-24-6
Molecular FormulaC8H8N4S2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NNC(=S)N
InChIInChI=1S/C8H8N4S2/c9-7(13)11-12-8-10-5-3-1-2-4-6(5)14-8/h1-4H,(H,10,12)(H3,9,11,13)
InChIKeyKOKUHNVHXHRZPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(1,3-Benzothiazol-2-yl)amino]thiourea (CAS 1092296-24-6): A Core Benzothiazole-Thiourea Pharmacophore for Multi-Target Drug Discovery & Industrial Chemical Procurement


[(1,3-Benzothiazol-2-yl)amino]thiourea (CAS 1092296-24-6, MF: C₈H₈N₄S₂, MW: 224.3 g/mol) is a heterocyclic small molecule that fuses the benzothiazole and thiourea pharmacophores into a single, bifunctional core [1]. This fusion yields a high density of heteroatoms (N, S) and hydrogen-bond donor/acceptor sites, endowing the scaffold with versatile metal-chelating and bioisosteric properties. Its structure situates it at the center of a privileged class exploited for anticancer, antimicrobial, enzyme inhibitory, corrosion inhibition, and antioxidant applications, making it a strategic starting material or reference standard for structure-activity relationship (SAR) programs and industrial formulation screening.

Why Benzothiazole-Thiourea Hybrids Cannot Be Interchanged: The Impact of Substituent Positioning on Differential Biological Performance


Benzothiazole-thiourea/urea hybrids are not functionally interchangeable. Meta-analyses across in-class derivatives demonstrate that small alterations in the benzothiazole ring substituent or the thiourea N-substitution pattern profoundly shift the potency rank order across unrelated biological targets. For instance, in a tyrosinase inhibition panel, appending aliphatic vs. aromatic side chains to the thiourea moiety of benzothiazole-thiourea conjugates yielded IC₅₀ values spanning from 1.34 µM to inactive, a >10-fold potency window [1]. Similarly, changing the heteroatom within the benzazole ring (O, N, S) in 2-thioureidobenzheteroazoles produced corrosion inhibition efficiencies ranging from 87.7% to 96.1% on mild steel [2]. These wide performance spreads within a congeneric series mean that even seemingly minor structural variants (e.g., urea vs. thiourea, benzimidazole vs. benzothiazole) cannot be assumed to recapitulate the activity profile of the unsubstituted [(1,3-benzothiazol-2-yl)amino]thiourea core. Procurement decisions that treat all benzothiazole-thiourea derivatives as generic equivalents risk selecting a compound with suboptimal potency for the intended target and wasted screening resources.

[(1,3-Benzothiazol-2-yl)amino]thiourea Differentiation Evidence: Head-to-Head Performance Against Structural Analogs


Tyrosinase Inhibition: Benzothiazole-Thiourea Hybrid Outperforms Kojic Acid by 12.5-Fold

The benzothiazole-thiourea hybrid chemotype demonstrates dramatically superior mushroom tyrosinase inhibition relative to the industry standard depigmenting agent, kojic acid. A representative benzothiazole-thiourea conjugate (BT2) achieved an IC₅₀ of 1.3431 ± 0.0254 µM, representing a 12.5-fold improvement over kojic acid (IC₅₀ = 16.8320 ± 1.1600 µM) in the same assay [1]. The compound acts as a non-competitive inhibitor with a Ki of 2.8 µM. Although these data are derived from a closely related benzothiazole-thiourea analogue rather than the exact CAS 1092296-24-6 compound, they establish a class-level benchmark: the benzothiazole-thiourea core is capable of sub-micromolar to low-micromolar tyrosinase inhibition. The unsubstituted [(1,3-benzothiazol-2-yl)amino]thiourea core provides a minimal scaffold for systematic SAR optimization around this validated pharmacophore, avoiding the confounding effects of pre-installed substituents.

Tyrosinase Inhibition Melanogenesis Cosmetic Active Ingredients

Anticancer Apoptosis Induction: 1.2-Fold Higher Pro-Apoptotic Activity than Cisplatin in HT-29 Colon Cancer Cells

Benzothiazole-thiourea derivatives exhibit pro-apoptotic activity that exceeds that of the clinical platinum-based chemotherapeutic cisplatin in a head-to-head flow cytometry comparison. Treatment of HT-29 human colon cancer cells with 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea produced an apoptotic cell population of 79.45%, which is 1.2-fold higher than that produced by cisplatin (65.28%) at the same concentration [1]. This evidence, from a direct head-to-head experiment using cisplatin as a reference standard in the same assay, demonstrates that the benzothiazole-thiourea scaffold can outperform a frontline clinical agent in apoptosis induction. The unsubstituted [(1,3-benzothiazol-2-yl)amino]thiourea core offers a pristine template for further optimizing this apoptosis-enhancing capability through rational substitution at the 6-position and thiourea termini.

Anticancer Agents Apoptosis Induction Colon Cancer

Corrosion Inhibition of Mild Steel: 2-Thioureidobenzothiazole Achieves 96.1% Efficiency, Outperforming Benzoxazole and Benzimidazole Analogs

The benzothiazole-containing 2-thioureidobenzheteroazole (BTT) demonstrates the highest corrosion inhibition efficiency among three benzazole congeners on mild steel in 2 M HCl. At 2 mM concentration, BTT achieved 96.1% inhibition efficiency, outperforming both 2-thioureidobenzimidazole (BIT) and 2-thioureidobenzoxazole (BOT) [1]. DFT calculations predicted this rank order, which was subsequently validated by Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization (PDP), and Scanning Electron Microscopy (SEM). The superior performance is attributed to the sulfur atom in the benzothiazole ring, which enhances electron density and facilitates stronger chemisorption onto the steel surface relative to the oxygen (benzoxazole) or nitrogen (benzimidazole) analogs. PDP results confirmed BTT behaves as a mixed-type inhibitor with cathodic dominance. The [(1,3-benzothiazol-2-yl)amino]thiourea core retains the essential 2-thioureidobenzothiazole motif responsible for this heteroatom-dependent performance advantage.

Corrosion Inhibitors Mild Steel Protection Acid Pickling

Broad-Spectrum Antimicrobial Activity: Electron-Withdrawing Substituents on the Benzothiazole Ring Maximize Potency Across Fungi and Bacteria

A systematic SAR investigation of 20 benzothiazole-thiourea derivatives revealed that electronic factors on the benzothiazole ring critically control antimicrobial potency and spectrum . Compounds with electron-withdrawing substituents demonstrated superior activity against both fungal and bacterial strains, with the most active derivatives (1b, 2b, 3b, 4b, 5b) exhibiting higher potency against fungi than bacteria—a selectivity pattern that can be exploited for targeted antifungal development. The unsubstituted [(1,3-benzothiazol-2-yl)amino]thiourea core serves as the electronic baseline (Hammett σ = 0 reference point) against which all substituent effects are measured, enabling rational design of derivatives with tailored electron density. In cytotoxicity counter-screens, the most potent anticancer derivatives (2d, 5c, 5d) achieved IC₅₀ values in the range of 18-26 µM in MCF-7 cells and 38-46 µM in HeLa cells , establishing a potency baseline for the scaffold in human cancer cell lines.

Antimicrobial Agents Antifungal Agents Structure-Activity Relationship

VEGFR-2 Kinase Inhibition: Benzothiazole Hybrids Achieve Nanomolar IC₅₀ Comparable to Sorafenib

2-Aminobenzothiazole-based hybrids demonstrate potent VEGFR-2 inhibitory activity at nanomolar concentrations, approaching the potency of the FDA-approved multi-kinase inhibitor sorafenib. The most potent hybrid (4a) achieved a VEGFR-2 IC₅₀ of 91 nM, compared to 53 nM for sorafenib (SOR) in the same assay [1]. This less than 2-fold difference in potency establishes the 2-aminobenzothiazole core as a viable scaffold for developing VEGFR-2-targeted anticancer agents. In parallel cellular assays, 4a demonstrated antiproliferative IC₅₀ values of 5.61, 7.92, and 3.84 µM against HCT-116, HEPG-2, and MCF-7 cell lines, respectively, with a favorable safety profile against normal WI-38 fibroblasts. The [(1,3-benzothiazol-2-yl)amino]thiourea core provides the 2-aminobenzothiazole moiety essential for VEGFR-2 binding, with the thiourea group offering an additional vector for optimizing kinase selectivity.

VEGFR-2 Inhibitors Angiogenesis Targeted Cancer Therapy

Free Radical Scavenging: Benzothiazole-Thiourea Conjugates Exhibit Dual Antioxidant and Enzyme Inhibitory Function

Benzothiazole-thiourea conjugates demonstrate concomitant free radical scavenging and enzyme inhibitory activities, representing a multifunctional profile not achievable with simple phenolic antioxidants. In a panel of benzothiazole-thiourea conjugates (BT1-BT9), the same compounds that exhibited potent tyrosinase inhibition also showed significant free radical scavenging activity [1]. This dual functionality arises from the thiourea moiety's ability to donate hydrogen atoms to stabilize free radicals, combined with the benzothiazole ring's capacity to chelate metal ions at enzyme active sites. The unsubstituted [(1,3-benzothiazol-2-yl)amino]thiourea provides both functional groups in their most accessible form, without steric hindrance from additional substituents, maximizing the intrinsic radical scavenging potential of the thiourea NH and C=S groups.

Free Radical Scavenging Antioxidants Multifunctional Agents

High-Value Application Scenarios for [(1,3-Benzothiazol-2-yl)amino]thiourea (CAS 1092296-24-6) Driven by Quantitative Evidence


Skin-Lightening Cosmetic Active Ingredient Development

The benzothiazole-thiourea chemotype has demonstrated 12.5-fold greater tyrosinase inhibition than kojic acid [1]. Procuring CAS 1092296-24-6 as a core scaffold enables systematic SAR exploration to develop next-generation skin-lightening agents with sub-micromolar potency. The non-competitive inhibition mechanism (Ki = 2.8 µM for analog BT2) further suggests that derivatives may maintain efficacy even at high substrate concentrations, a practical advantage for cosmetic formulations.

Lead Optimization in Anticancer Drug Discovery (Colon & Breast Cancer)

Direct evidence shows that benzothiazole-thiourea derivatives induce 1.2-fold higher apoptosis than cisplatin in HT-29 colon cancer cells [2], and structurally related benzothiazole hybrids achieve nanomolar VEGFR-2 inhibition (IC₅₀ = 91 nM vs. 53 nM for sorafenib) [3]. CAS 1092296-24-6 provides the minimal pharmacophore for medicinal chemistry campaigns targeting both apoptosis-driven and angiogenesis-dependent cancer mechanisms, with established cytotoxicity baselines of 18-26 µM (MCF-7) and 38-46 µM (HeLa) for the unoptimized scaffold .

Industrial Corrosion Inhibitor Formulation for Acid Pickling Processes

The 2-thioureidobenzothiazole motif achieved 96.1% corrosion inhibition efficiency on mild steel in 2 M HCl, outperforming benzoxazole and benzimidazole analogs [4]. CAS 1092296-24-6 contains the identical benzothiazole-thiourea pharmacophore responsible for this heteroatom-dependent performance advantage. It is the optimal starting material for developing high-efficiency, mixed-type corrosion inhibitors for acidic industrial environments where mild steel infrastructure is prevalent.

Multifunctional Antioxidant-Antimicrobial Agent for Food and Cosmetic Preservation

Benzothiazole-thiourea conjugates exhibit simultaneous free radical scavenging and enzyme inhibitory activities [1], combined with broad-spectrum antimicrobial action that shows higher potency against fungi than bacteria . Procuring the unsubstituted core enables development of single-agent preservation systems that replace combinations of separate antioxidants and antimicrobials, reducing formulation complexity in food and cosmetic products.

Quote Request

Request a Quote for [(1,3-benzothiazol-2-yl)amino]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.